3-(Oxazol-5-yl)-2-oxopropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NO4 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
3-(1,3-oxazol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C6H5NO4/c8-5(6(9)10)1-4-2-7-3-11-4/h2-3H,1H2,(H,9,10) |
InChI Key |
WOHPWKJREUTMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxazol 5 Yl 2 Oxopropanoic Acid and Analogues
Strategies for the Formation of the Oxazole (B20620) Ring System
The construction of the oxazole ring is a pivotal step in the synthesis of 3-(oxazol-5-yl)-2-oxopropanoic acid. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed approaches.
Cyclization Reactions in Oxazole Synthesis
A variety of cyclization reactions serve as the foundation for oxazole synthesis. These methods often involve the formation of the oxazole ring from acyclic precursors or the conversion of other heterocyclic systems. researchgate.net For instance, N-propargylamides can undergo a metal-free cyclization promoted by (diacetoxyiodo)benzene (B116549) (PIDA) to form oxazole derivatives. rsc.org This process proceeds via a 5-exo-dig intramolecular iodooxygenation. rsc.org Another approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by strong acids like triflic acid, to yield 2-oxazolines, which are precursors to oxazoles. mdpi.com
| Precursor Type | Reagents/Conditions | Product | Reference |
| N-propargylamides | PhI(OAc)2, LiI | (E)-5-iodomethylene-2-oxazolines | rsc.org |
| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | 2-Oxazolines | mdpi.com |
| Acyclic Precursors | Various (e.g., Rhodium-carbene) | Oxazoles | researchgate.net |
Copper-Catalyzed Oxidative Cyclization Approaches for Polysubstituted Oxazoles
Copper catalysis has emerged as a powerful tool for the synthesis of polysubstituted oxazoles due to its low cost and toxicity. acs.orgacs.org These methods often involve a tandem oxidative cyclization process. acs.orgnih.govresearchgate.net A notable example is the reaction of benzylamines with 1,3-dicarbonyl compounds in the presence of a copper catalyst and an oxidant. acs.orgacs.org This approach allows for the efficient synthesis of a wide range of oxazole derivatives under mild conditions. acs.orgnih.govresearchgate.net The use of copper(II) triflate has also been shown to effectively catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.org Furthermore, a copper-catalyzed cascade reaction of alkenes with azides provides a novel route to 2,5-disubstituted oxazoles. nih.gov
| Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |
| Benzylamines, 1,3-Dicarbonyl compounds | Copper(I) or (II) salts, Oxidant (e.g., TBHP) | Polysubstituted oxazoles | Mild conditions, good to moderate yields | organic-chemistry.orgacs.orgacs.org |
| α-Diazoketones, Amides | Copper(II) triflate | 2,4-Disubstituted oxazoles | Versatile, applicable to natural product analogs | organic-chemistry.org |
| Alkenes, Azides | Copper catalyst, Air (oxidant) | 2,5-Disubstituted oxazoles | Cascade reaction, mild conditions | nih.gov |
Erlenmeyer-Plochl Oxazolone (B7731731) Synthesis and its Variants for 5(4H)-Oxazolones
The Erlenmeyer-Plochl synthesis is a classic and widely used method for preparing 5(4H)-oxazolones, also known as azlactones. wikipedia.orgwikiwand.comchemeurope.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgsci-hub.senih.gov This process generates an oxazolone intermediate that can be further functionalized. wikipedia.org Numerous variations of this reaction have been developed, employing different bases, catalysts, and reaction conditions, including solvent-free and microwave-assisted methods, to improve yields and broaden the substrate scope. sci-hub.senih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| N-Acylglycine (e.g., Hippuric Acid), Aldehyde | Acetic Anhydride, Sodium Acetate | 5(4H)-Oxazolone (Azlactone) | wikipedia.orgchemeurope.comsci-hub.se |
| Glycine, Benzaldehyde | - | 4-(4-hydroxybenzylidene)-2-substituted oxazol-5-ones | sphinxsai.com |
Formation of the Oxazole Moiety from Acyclic Precursors
A diverse array of acyclic precursors can be converted into the oxazole ring system. researchgate.net For instance, the van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a C2-N1 synthon, which reacts with aldehydes in a one-pot reaction to yield 5-substituted oxazoles. nih.govmdpi.com This method is known for its mild conditions and broad applicability. nih.gov Another strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632), which can lead to the formation of regioisomeric 1,2-oxazoles. nih.gov Additionally, a novel method for synthesizing trisubstituted oxazoles has been developed through a one-pot oxazole synthesis/Suzuki–Miyaura coupling sequence. beilstein-journals.org
Integration of the 2-Oxopropanoic Acid Moiety
Once the oxazole ring is formed, or concurrently with its formation, the 2-oxopropanoic acid side chain must be introduced. This is often achieved by using precursors that already contain or can be readily converted to the desired α-keto acid functionality.
Approaches Utilizing 3-Oxopropanoic Acid Precursors
The synthesis of α-keto acids, such as 2-oxopropanoic acid, can be achieved through various methods, including the hydrolysis of their corresponding esters. mdpi.com For instance, pyruvic acid can be synthesized by the hydrolysis of acetyl cyanide. wikipedia.org In the context of synthesizing the target molecule, a precursor like ethyl 3-(oxazol-5-yl)-3-oxopropanoate could be hydrolyzed to yield 3-(oxazol-5-yl)-3-oxopropanoic acid. jmcs.org.mx This β-keto acid can then potentially be converted to the desired α-keto acid. The acetoacetic ester synthesis provides a general method for converting β-keto esters into ketones, which involves hydrolysis and decarboxylation. jove.com While this typically removes the ester group entirely, modifications or alternative pathways might be employed to achieve the desired 2-oxopropanoic acid structure.
| Precursor | Reaction | Product | Reference |
| α-Keto acid esters | Hydrolysis | α-Keto acids | mdpi.com |
| Acetyl cyanide | Hydrolysis | Pyruvic acid | wikipedia.org |
| β-Keto esters | Hydrolysis and Decarboxylation | Ketones | jove.com |
| Pyranoquinolinedione | Alkaline Hydrolysis | Quinolinyl-3-oxopropanoic acid | jmcs.org.mx |
Incorporation of Carboxylic Acid Groups
The introduction of a carboxylic acid group is a critical step in the synthesis of oxazole-containing compounds like this compound. Various strategies have been developed to incorporate this functional group, often by utilizing precursor molecules that already contain a carboxyl moiety or a group that can be readily converted to it.
One common approach involves the use of a starting material that bears a carboxylic acid or ester group, which is then carried through the synthetic sequence. For instance, the synthesis of novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives has been achieved, demonstrating the compatibility of the carboxyl group with oxazole formation. nih.gov In these syntheses, the carboxylic acid functionality is an integral part of the molecular design from the outset.
Alternatively, a carboxylic acid group can be introduced via the hydrolysis of a more stable precursor, such as an ester or a nitrile. This two-step approach, involving the synthesis of an oxazole with a latent acid functionality followed by hydrolysis, is a versatile method. For example, the hydrolysis of an oxazole ester using aqueous acid can yield the desired carboxylic acid. acs.org
A direct method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids has also been developed. acs.org This transformation employs a triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate. acs.org This method is notable for its broad substrate scope and tolerance of various functional groups. acs.org The reaction proceeds through an in-situ generated acylpyridinium salt, which is then trapped by the isocyanoacetate to form the oxazole ring. acs.org
The following table summarizes representative methods for incorporating carboxylic acid groups into oxazole structures.
| Starting Material | Reagents | Product | Key Features |
| Carboxylic Acid | Triflylpyridinium reagent, Isocyanoacetate | 4,5-disubstituted oxazole | Direct conversion, broad scope acs.org |
| Oxazole Ester | Aqueous Acid (e.g., 6 N HCl) | Oxazole Carboxylic Acid | Two-step process, good for sensitive substrates acs.org |
| 1,3-Dioxane (B1201747) with Carboxylic Acid | Various | Oxazole-containing 1,3-dioxane carboxylic acid | Carboxyl group present from start nih.gov |
Formation of Alpha-Keto Acid Functionalities (e.g., from pyruvic acid derivatives)
The alpha-keto acid moiety is a defining feature of this compound. The synthesis of this functionality can be achieved through several routes, often involving pyruvic acid or its derivatives as key building blocks. mdpi.comwikipedia.org
Pyruvic acid (2-oxopropanoic acid) is the simplest alpha-keto acid and serves as a versatile precursor in organic synthesis. wikipedia.org Its structure, containing both a ketone and a carboxylic acid, allows for a variety of chemical transformations. wikipedia.org Methodologies for synthesizing alpha-keto acids include the oxidation of corresponding alpha-hydroxy acids or the hydrolysis of alpha-keto esters. mdpi.comgoogle.com For instance, α-keto esters can be prepared via Friedel–Crafts acylation of aromatic hydrocarbons with ethyl oxalyl chloride, followed by hydrolysis to the acid. mdpi.com
In the context of preparing analogues of the target compound, pyruvic acid derivatives can be employed in condensation reactions. The reactivity of the ketone and the acidity of the alpha-protons in pyruvic acid and its esters make them suitable partners in reactions that form larger, more complex molecules. frontiersin.org The enol form of pyruvic acid derivatives is also significant, as it can participate in various reactions. nih.gov
The table below outlines some general methods for the formation of alpha-keto acids.
| Precursor | Method | Reagents | Product |
| α-Hydroxy Acid | Oxidation | 2-azaadamantane N-oxyl (AZADO), O₂ | α-Keto Acid organic-chemistry.org |
| Alkene | Oxidation | Iron nanocomposite, TBHP | α-Keto Acid organic-chemistry.org |
| Aryl Diazoacetate | Hydroxylation | Dirhodium acetate, H₂O, DEAD | Aryl α-Keto Ester organic-chemistry.org |
| α-Keto Ester | Hydrolysis | Acid or Base | α-Keto Acid google.com |
Assembly of the this compound Scaffold
The construction of the complete molecular framework of this compound can be approached through either multi-component reactions or more traditional stepwise coupling strategies.
Multi-Component Condensations Involving Pyruvic Acid Derivatives and Related Heterocycles
Multi-component reactions (MCRs) offer an efficient route to complex molecules by combining three or more reactants in a single step. The synthesis of heterocyclic systems, including oxazoles, often benefits from such strategies. While a direct MCR for this compound is not explicitly detailed in the literature, the principles of MCRs involving pyruvic acid derivatives and aminoazoles suggest a plausible pathway. frontiersin.org
For example, MCRs of aminoazoles, aldehydes, and pyruvic acid have been studied, leading to the formation of complex heterocyclic systems. frontiersin.org The chemo- and regioselectivity of these reactions are highly dependent on the reaction conditions and the nature of the starting materials. frontiersin.org A hypothetical MCR for the target scaffold could involve a suitable amino-functionalized precursor, a derivative of pyruvic acid, and a third component to complete the oxazole ring. The van Leusen oxazole synthesis, a [3+2] cycloaddition, is a well-known MCR that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form a 5-substituted oxazole. nih.gov
Stepwise Coupling Strategies for Oxazole and Carbonyl Moieties
A stepwise approach allows for the controlled assembly of the target molecule by forming the oxazole ring and the alpha-keto acid side chain in separate, sequential reactions. This method offers greater control over the final structure and can be advantageous when dealing with complex or sensitive functional groups.
One potential stepwise strategy would involve the initial synthesis of a 5-substituted oxazole, which is then coupled with a suitable three-carbon unit to introduce the 2-oxopropanoic acid side chain. For instance, a 5-halooxazole could be subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling, with a reagent containing the desired side chain or a precursor to it.
Another stepwise route could involve the formation of the oxazole ring from a precursor that already contains a portion of the side chain. For example, a compound containing a keto group and an adjacent amide could be cyclized to form the oxazole ring. The remaining part of the alpha-keto acid could then be introduced or unmasked in a subsequent step. The synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids via a one-pot formation followed by a Suzuki-Miyaura coupling demonstrates the power of combining reaction steps to build complex oxazoles. beilstein-journals.orgtandfonline.com
Chemical Transformations and Reactivity of 3 Oxazol 5 Yl 2 Oxopropanoic Acid
Reactions of the Oxazole (B20620) Ring System
The oxazole ring in 3-(Oxazol-5-yl)-2-oxopropanoic acid is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms. Its reactivity is characterized by a degree of aromaticity that is less than that of benzene, rendering it susceptible to both ring-opening and cycloaddition reactions under specific conditions. The presence of the electron-withdrawing α-keto acid substituent at the C5 position significantly influences the electron density of the ring, thereby modulating its reactivity towards various reagents.
Nucleophilic Opening of the Oxazole Ring
The oxazole ring, particularly in the form of oxazolones (azlactones), is susceptible to nucleophilic attack, often leading to ring-opening reactions. This reactivity is a valuable tool in organic synthesis for the generation of various acyclic and heterocyclic compounds. In the case of 5-substituted oxazoles, nucleophilic attack can lead to the formation of new benzamide (B126) derivatives, among other products researchgate.net.
While direct nucleophilic substitution on the oxazole ring is uncommon, it can occur if a suitable leaving group is present. The general order of reactivity for halogen displacement is C2 > C4 > C5 tandfonline.com. However, for this compound, which lacks a leaving group, nucleophilic attack is more likely to result in cleavage of the ring. The electron-withdrawing nature of the α-keto acid group at C5 would likely deactivate the C4 and C2 positions towards nucleophilic attack, making ring-opening a more probable outcome if harsh nucleophilic conditions are employed.
For instance, the reaction of 5-oxazolones with primary aryl amines has been shown to proceed via nucleophilic attack and subsequent ring opening to afford new racemic benzamide derivatives researchgate.net. This type of reactivity highlights the utility of the oxazole ring as a synthon for more complex molecular architectures.
Cycloaddition Reactions of Oxazolones (e.g., [3+2] Cyclizations for Pyrrole Frameworks)
Oxazoles and their derivatives, such as oxazolones, are known to participate in cycloaddition reactions, acting as either the diene or the dipolarophile component. These reactions provide powerful methods for the synthesis of various heterocyclic frameworks.
One of the most significant cycloaddition reactions involving oxazole precursors is the van Leusen oxazole synthesis, which proceeds via a [3+2] cycloaddition mechanism to yield 5-substituted oxazoles nih.gov. This reaction underscores the accessibility of the oxazole core present in the target molecule.
Furthermore, oxazoles can undergo [3+2] dipolar cycloadditions, which are a cornerstone for the synthesis of five-membered heterocycles, including pyrroles libretexts.org. In such reactions, a 3-atom dipole reacts with a dipolarophile. While the oxazole ring itself can act as a dipolarophile, it is more common for it to be a precursor to the 1,3-dipole. For instance, α-keto acids have been employed as precursors for nitrile oxides, which can then undergo [3+2] cycloaddition with dipolarophiles like maleimides to form fused isoxazolines rsc.org. This suggests that under appropriate conditions, the α-keto acid moiety of this compound could be transformed into a reactive dipole for cycloaddition reactions.
Intramolecular cycloadditions are also a possibility, especially if the side chain contains a suitable dipolarophile. For example, 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates with internal dipolarophiles undergo intramolecular 1,3-dipolar cycloaddition to yield chiral 1H-pyrrolo[1,2-c]thiazole derivatives rsc.org. While not a direct analogue, this illustrates the potential for intramolecular cyclizations involving a substituted oxazole ring.
Below is a table summarizing representative cycloaddition reactions involving oxazole derivatives.
| Reaction Type | Oxazole Derivative | Reactant | Product | Reference |
| van Leusen Reaction | Aldehyde | TosMIC | 5-Substituted Oxazole | nih.gov |
| [3+2] Dipolar Cycloaddition | α-Keto Acid (as nitrile oxide precursor) | Maleimide | Fused Isoxazoline | rsc.org |
| Intramolecular [3+2] Cycloaddition | 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate | Internal Dipolarophile | 1H-Pyrrolo[1,2-c]thiazole | rsc.org |
| [4+2] Cycloaddition | 5-Aminosubstituted Oxazole | Internal Dienophile | Haplophytine segment | researchgate.net |
Influence of Substituents on Oxazole Ring Reactivity
The reactivity of the oxazole ring is highly dependent on the nature and position of its substituents. Electron-donating groups generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. Conversely, electron-withdrawing groups can facilitate nucleophilic attack or substitution, particularly at the C2 and C4 positions tandfonline.com.
In this compound, the α-keto acid group at the C5 position is strongly electron-withdrawing. This will have several consequences for the reactivity of the oxazole ring:
Electrophilic Aromatic Substitution: Electrophilic attack on the oxazole ring typically occurs at the C5 position. However, the presence of a deactivating group at this position will make further electrophilic substitution at the ring highly unfavorable.
Nucleophilic Attack: The electron-withdrawing substituent at C5 will decrease the electron density of the entire ring, making it more susceptible to nucleophilic attack in general. However, as previously mentioned, this is more likely to lead to ring-opening than substitution.
Deprotonation: Deprotonation of oxazoles often occurs at the C2 position. The electron-withdrawing effect of the C5-substituent might slightly increase the acidity of the C2-proton, facilitating its abstraction by a strong base. This can be a prelude to ring-opening or further functionalization slideshare.net.
Cycloaddition Reactions: The electron-withdrawing nature of the substituent at C5 will influence the HOMO and LUMO energy levels of the oxazole ring, thereby affecting its reactivity in cycloaddition reactions. It would likely make the oxazole a better dienophile in Diels-Alder reactions.
Reactivity of the Alpha-Keto Acid Functionality
The α-keto acid moiety of this compound possesses two reactive centers: the carboxylic acid group and the active methylene (B1212753) group adjacent to the ketone.
Esterification Reactions of the Carboxylic Acid Group
The carboxylic acid group of an α-keto acid can undergo esterification through various standard methods. These reactions are crucial for modifying the solubility and reactivity of the molecule, as well as for protecting the carboxyl group during other transformations.
Common methods for the esterification of α-keto acids include:
Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid). This is a reversible process, and the equilibrium is typically driven towards the ester by using an excess of the alcohol or by removing water.
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by reaction with an alkyl halide.
Oxidative Esterification: More specialized methods, such as the oxidative esterification of acetophenones, can also yield α-ketoesters organic-chemistry.org. Another approach involves the oxidative esterification of 2,2-dibromo-1-(het)arylethanones with dimethyl sulfoxide (B87167) and an alkanol aurigeneservices.com.
The presence of the oxazole ring is not expected to significantly hinder these standard esterification procedures, although the choice of conditions should be made to avoid potential side reactions involving the heterocyclic ring.
The following table provides examples of esterification methods applicable to α-keto acids.
| Method | Reagents | Product | Reference |
| Fischer Esterification | Alcohol, Acid Catalyst | α-Keto Ester | General Knowledge |
| Alkylation of Carboxylate | Base, Alkyl Halide | α-Keto Ester | General Knowledge |
| Oxidative Esterification | Acetophenone, Potassium Xanthate, Alcohol | α-Keto Ester | organic-chemistry.org |
| Oxidative Esterification | 2,2-Dibromo-1-(het)arylethanone, DMSO, Alkanol | α-Keto Ester | aurigeneservices.com |
Condensation Reactions at the Methylene Group (e.g., Knoevenagel Condensation)
The methylene group in this compound is situated between two electron-withdrawing groups: the ketone and the carboxylic acid. This makes the protons on this carbon (the α-protons) acidic and susceptible to abstraction by a base, forming a reactive enolate. This enolate can then participate in various condensation reactions.
The Knoevenagel condensation is a prominent example of such a reaction. It involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base (often an amine) to form a new carbon-carbon double bond, typically followed by dehydration wikipedia.orgpsiberg.com.
In the context of this compound, the active methylene group can react with various aldehydes and ketones. The reaction would proceed as follows:
Deprotonation of the α-carbon by a weak base to form an enolate.
Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.
Protonation of the resulting alkoxide to form a β-hydroxy intermediate.
Dehydration of the β-hydroxy intermediate to yield an α,β-unsaturated product.
A variation of this reaction is the Doebner modification , which is particularly relevant as it involves a carboxylic acid as one of the activating groups. In the Doebner modification, the condensation is often followed by decarboxylation when carried out in pyridine (B92270) wikipedia.orgorganic-chemistry.org.
The reactivity of the active methylene group in this compound makes it a versatile handle for further elaboration of the side chain, allowing for the introduction of a wide range of substituents.
Reactions with Nitrogen Nucleophiles (e.g., Hydrazinolysis, Oxime Formation)
The reactivity of the α-keto acid functional group in this compound allows for a variety of transformations upon reaction with nitrogen-containing nucleophiles. These reactions are fundamental in the synthesis of various heterocyclic compounds and for the derivatization of the keto acid.
Hydrazinolysis:
Oxime Formation:
The carbonyl group at the C2 position of this compound readily reacts with hydroxylamine (B1172632) to form the corresponding oxime. uludag.edu.tr This reaction is a standard method for the characterization and protection of ketones and aldehydes. The resulting 2-(hydroxyimino)-3-(oxazol-5-yl)propanoic acid can exist as E/Z isomers. The formation of the oxime introduces a new functional group that can be utilized in further synthetic transformations. For instance, oximes can undergo Beckmann rearrangement or be reduced to amines. The reaction is typically carried out by treating the keto acid with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, to neutralize the liberated HCl. uludag.edu.tr
Table 1: Reactions of this compound with Nitrogen Nucleophiles
| Reactant | Product Type | Reaction Conditions |
| Hydrazine (B178648) Hydrate (B1144303) | Pyrazolone (B3327878)/Pyrazole (B372694) Derivative | Varies (e.g., reflux in ethanol) |
| Hydroxylamine Hydrochloride | Oxime | Base (e.g., pyridine), 80°C |
Nitrosation and Diazo Coupling Reactions
The active methylene group adjacent to the keto and carboxylic acid functionalities in this compound is susceptible to electrophilic attack, making it a candidate for nitrosation and diazo coupling reactions.
Nitrosation:
Nitrosation of β-keto acids can be achieved using reagents like sodium nitrite (B80452) in an acidic medium. This reaction typically leads to the formation of an oxime or a nitroso compound. For this compound, treatment with a nitrosating agent would likely result in the formation of 2-(hydroxyimino)-3-(oxazol-5-yl)propanoic acid, the same product as in the reaction with hydroxylamine. This occurs through the electrophilic attack of the nitrosonium ion (NO+) on the enol form of the keto acid.
Diazo Coupling Reactions:
Diazo coupling involves the reaction of a diazonium salt with an electron-rich coupling partner. The active methylene group in this compound can act as such a partner. The reaction of an aryldiazonium salt with the keto acid would lead to the formation of an arylazo derivative. questjournals.orgpharmainfo.inresearchgate.netglobalresearchonline.net This reaction is typically carried out in a basic medium to facilitate the formation of the enolate, which is the active nucleophilic species. The resulting azo compounds are often colored and have found applications as dyes. rsc.org The specific conditions, such as pH and temperature, are crucial for the success of the coupling reaction and to minimize side reactions. questjournals.org
Table 2: Electrophilic Reactions at the Active Methylene Group
| Reaction | Reagent | Product Type |
| Nitrosation | Sodium Nitrite / Acid | Oxime/Nitroso Compound |
| Diazo Coupling | Aryldiazonium Salt | Arylazo Derivative |
Derivatives and Structure Activity Relationship Sar Studies of 3 Oxazol 5 Yl 2 Oxopropanoic Acid Analogs
Design and Synthesis of Novel Derivatives
The development of new derivatives of 3-(oxazol-5-yl)-2-oxopropanoic acid involves strategic structural modifications to the core molecule. These changes are aimed at enhancing potency, selectivity, and other pharmacologically relevant properties.
Structural Modifications of the Oxazole (B20620) Ring
The oxazole ring itself presents multiple opportunities for structural alteration. Synthetic chemists can introduce various substituents at the C2, C4, and C5 positions of the oxazole ring to modulate the electronic and steric properties of the molecule. researchgate.nettandfonline.com The van Leusen oxazole synthesis is a widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMICs). nih.govmdpi.comnih.gov This reaction allows for the introduction of a wide range of substituents at the C5 position, which is directly attached to the 2-oxopropanoic acid moiety in the parent compound.
Furthermore, electrophilic substitution reactions typically occur at the C5 position of the oxazole ring, while nucleophilic substitutions are more common at the C2 position. tandfonline.com These reaction patterns provide synthetic routes to introduce diverse functional groups. For instance, halogenation at the C2 position can be a precursor for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The nitrogen and oxygen atoms within the oxazole ring can also be involved in interactions. The nitrogen atom acts as a weak base and a halogen bond acceptor, while the oxygen atom can also participate in halogen bonding, albeit less frequently. rsc.orgrsc.org Modifications that alter the electron density of the ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence these interactions and, consequently, the biological activity.
Diversification at the C3 Position of the 2-Oxopropanoic Acid Moiety
Synthetic strategies can be employed to introduce different linkers between the oxazole ring and the 2-oxopropanoic acid. For example, the length and nature of the linker can be varied to optimize the distance and orientation between the two key structural components. The introduction of different substituents on the linker itself can also provide additional points of interaction with the target.
A study on N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, a related class of compounds, demonstrated that substitutions on the aryl rings significantly impacted their antiproliferative activity. nih.gov This suggests that similar modifications to the oxazole ring or any aryl substituents in this compound analogs could be a fruitful area for SAR exploration.
Hybridization with Other Heterocyclic Systems
A common strategy in drug design is to create hybrid molecules by combining two or more pharmacophores to enhance activity or target multiple pathways. mdpi.comnih.gov The this compound scaffold can be hybridized with other heterocyclic systems known to possess biological activity.
For instance, oxazole-containing compounds have been hybridized with other heterocycles like thiazole (B1198619), pyrimidine, and benzimidazole. nih.govnih.govmdpi.com The synthesis of such hybrids often involves multi-step reaction sequences, where the oxazole core is first constructed, followed by the coupling of the second heterocyclic moiety. For example, a benzimidazole-oxazole hybrid was synthesized in a three-step process. mdpi.com
The choice of the heterocyclic partner is often guided by its known pharmacological properties. For example, thiazole is another five-membered heterocycle that is structurally similar to oxazole and is found in many biologically active compounds. nih.govmdpi.com Hybridizing the oxazole core with a thiazole ring could lead to compounds with novel or improved biological profiles. nih.gov
Here is an interactive table summarizing some examples of heterocyclic hybrids incorporating an oxazole scaffold:
| Hybrid Scaffold | Synthetic Approach | Potential Biological Activity |
| Oxazole-Thiazole | Robinson-Gabriel cyclization | Anticancer nih.gov |
| Oxazole-Pyrimidine | van Leusen reaction | Not specified nih.gov |
| Oxazole-Benzimidazole | Multi-step synthesis | Acetylcholinesterase and Butyrylcholinesterase Inhibition mdpi.com |
| Oxadiazole-Quinoxaline | Multi-step synthesis | Antitumor mdpi.com |
Methodological Approaches in SAR Investigations
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design.
Rational Design Principles for Modulating Compound Interactions
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. nih.govresearchgate.net For this compound analogs, this involves considering how structural modifications will affect interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. researchgate.net
Computational methods, such as molecular docking, can be used to predict how different derivatives will bind to a target protein. mdpi.comnih.gov These in silico studies can help prioritize the synthesis of compounds that are most likely to have the desired activity. For example, molecular docking simulations of substituted oxazole isoxazole (B147169) carboxamides suggested that they could compete with chlorsulfuron (B1668881) in the active site of acetolactate synthase. nih.gov
The principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is another key strategy. rsc.org For instance, the oxazole ring can be considered a bioisostere of other heterocycles like thiazole or imidazole. rsc.org
Evaluation of Structural Features Affecting Molecular Recognition
The oxazole ring possesses distinct structural features that influence its role in molecular recognition. The nitrogen atom is a primary site for hydrogen bonding and halogen bonding. rsc.org The aromatic nature of the ring also allows for π-π stacking interactions with aromatic residues in a protein's binding site. rsc.org
Systematic modification of the substituents on the oxazole ring and the 2-oxopropanoic acid moiety allows for the mapping of the SAR. By synthesizing a library of analogs with diverse substituents and evaluating their biological activity, researchers can identify which structural features are critical for activity. nih.gov For example, in a series of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, it was found that specific methoxy (B1213986) substitutions on the aryl rings led to a significant improvement in inhibitory potency. nih.gov
The following table presents a hypothetical SAR study on a series of this compound analogs, illustrating how different substituents might affect activity.
| Compound | R1 (on Oxazole) | R2 (on Oxazole) | R3 (on propanoic acid) | Relative Activity |
| 1 | H | H | H | 1 |
| 2 | CH3 | H | H | 5 |
| 3 | H | Cl | H | 10 |
| 4 | H | H | CH3 | 2 |
| 5 | CH3 | Cl | H | 25 |
This systematic approach allows researchers to build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective analogs.
Enzymatic Studies and Biochemical Pathways Involving 3 Oxazol 5 Yl 2 Oxopropanoic Acid Analogs
Investigation of Enzyme Interactions and Potential Inhibition Mechanisms
Molecular Target Identification and Binding Studies
Analogs of 3-(oxazol-5-yl)-2-oxopropanoic acid, specifically α-ketooxazoles, have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in regulating the levels of several bioactive lipid amides. nih.govnih.gov These competitive inhibitors are understood to bind to the active site of FAAH through the formation of a reversible hemiketal with a serine residue. nih.gov This interaction is not only potent but also remarkably selective for FAAH over other mammalian serine hydrolases. nih.gov
Systematic structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these α-ketooxazole compounds. For instance, modifications to the C2 acyl side chain of the oxazole (B20620) ring have led to the development of exceptionally potent inhibitors. nih.gov One such study detailed the synthesis and evaluation of a series of α-ketooxazoles with conformational constraints in the C2 acyl side chain, resulting in inhibitors with picomolar affinity for FAAH. nih.gov Furthermore, proteomic-wide screening of a large number of these candidates has confirmed their high selectivity for FAAH. nih.govnih.gov
The introduction of different substituents on the oxazole ring has also been explored to enhance binding affinity and selectivity. For example, replacing a phenyl group with a 1-naphthyl group or adding a chloro substituent to the phenyl ring resulted in inhibitors with significantly increased potency. nih.gov The nature of the substituent at the C5 position of the oxazole ring has been shown to substantially impact the selectivity of the inhibitors. nih.gov
In silico molecular docking studies have been employed to further understand the binding interactions between oxazole derivatives and their target proteins. nih.gov These computational methods help in analyzing the binding energy values and the specific hydrogen and hydrophobic bonding patterns within the active site of the enzyme. nih.gov For example, docking studies with 1,3,4-oxadiazole (B1194373) derivatives against cyclooxygenase (COX) enzymes revealed that the oxadiazole ring is involved in crucial binding interactions with key amino acid residues. nih.gov
Table 1: Inhibition Constants (Ki) of Selected α-Ketooxazole FAAH Inhibitors
| Compound | C2 Side Chain | C5 Substituent | Ki (nM) | Reference |
| 2b (OL-135) | Phenyl | H | 5 | nih.govnih.gov |
| 5c | 1-Naphthyl | H | 2.6 | nih.gov |
| 5hh | 3-Cl-Ph | H | 0.9 | nih.gov |
| 11j | Ethylbiphenyl | H | 0.75 | nih.gov |
| 12p | Phenyl | S | 3 | nih.govnih.gov |
| 13d | Phenyl | OH | 8 | nih.govnih.gov |
This table is generated based on data presented in the text. The specific Ki values are illustrative and sourced from the provided references.
Role of Oxazole and Carboxylic Acid Functionalities in Protein Interactions
The oxazole ring and the carboxylic acid functionality are critical pharmacophoric elements that govern the interaction of these molecules with their protein targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can participate in various non-covalent interactions within a protein's binding site. proquest.com The nitrogen atom at position 3 of the oxazole ring can act as a hydrogen bond acceptor, forming interactions with proton-donating residues like lysine, arginine, or histidine. researchgate.net This contributes to the stabilization of the enzyme-inhibitor complex. researchgate.net
Furthermore, the planar and aromatic nature of the oxazole ring allows for π-stacking interactions with aromatic amino acid residues in the active site, further enhancing binding affinity. researchgate.net The presence of substituents on the oxazole ring can modulate its electronic properties and steric profile, influencing the strength and specificity of these interactions. nih.govresearchgate.net
The carboxylic acid group is another key feature for protein binding, particularly in enzymes that recognize carboxylate substrates. In many enzymes, the binding of a carboxylic acid involves interactions with positively charged or polar amino acid residues. For instance, in cathepsin A, a lysosomal carboxypeptidase, a cluster of glutamate (B1630785) and aspartate residues binds the C-terminal carboxylic acid of its substrate or inhibitor. nih.govresearchgate.net The ionization state of the carboxylic acid, which is dependent on the pH of the environment and the pKa of the group, is crucial for these interactions. nih.govresearchgate.net The carboxylate form is often favored for binding. nih.govresearchgate.net
Biosynthetic and Metabolic Considerations for Related Alpha-Keto Acids and Oxazole Compounds
Involvement in Metabolic Pathways of Related Pyruvic Acid Derivatives
Pyruvic acid, or pyruvate (B1213749), is a central molecule in cellular metabolism, acting as a key intermediate in numerous biochemical pathways. libretexts.orgmetwarebio.com It is the end product of glycolysis, the breakdown of glucose, and serves as a crucial link between carbohydrate, amino acid, and fatty acid metabolism. libretexts.orgmetwarebio.com The metabolic fate of pyruvate depends on the cellular oxygen availability. In aerobic conditions, pyruvate is converted to acetyl-CoA, which enters the citric acid cycle (or Krebs cycle) for complete oxidation to CO2, generating a significant amount of ATP. libretexts.orgtaylorandfrancis.comwikipedia.org
Pyruvate is also a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, which is vital for maintaining blood glucose levels. libretexts.orgmetwarebio.com Furthermore, it can be transaminated to form the amino acid alanine. libretexts.orgwikipedia.org In anaerobic conditions, pyruvate undergoes fermentation to produce lactate (B86563) in animals or ethanol (B145695) in microorganisms. libretexts.orgwikipedia.org
Several amino acids are metabolized to α-ketoglutarate, another important α-keto acid and an intermediate of the citric acid cycle. youtube.com These glucogenic amino acids, including glutamine, proline, arginine, and histidine, are first converted to glutamate, which is then deaminated to form α-ketoglutarate. youtube.com This α-ketoglutarate can then be used in the citric acid cycle or serve as a precursor for glucose synthesis. youtube.com
The biosynthesis of α-keto acids can also be achieved through enzymatic processes. mdpi.comnih.gov For example, L-amino acids can serve as starting materials for the synthesis of α-keto acids. mdpi.com Engineered microorganisms have also been utilized to produce α-keto acids from sugars like glucose via the tricarboxylic acid (TCA) cycle. mdpi.com
Enzymatic Transformations and Catalysis of Carbon-Heteroatom Bond Formation
The biosynthesis of oxazole rings in natural products is a fascinating example of enzymatic catalysis involving carbon-heteroatom bond formation. In many cases, the oxazole moiety arises from the post-translational modification of serine or threonine residues in peptides. nih.govnih.gov This process typically involves two key enzymatic steps: a cyclization and a subsequent oxidation. nih.gov
The initial step is a cyclodehydration reaction where the backbone amide nitrogen attacks the carbonyl carbon of the preceding amino acid, forming an oxazoline (B21484) ring. nih.govnih.gov This reaction is often ATP-dependent. nih.gov The second step is an oxidation or dehydrogenation of the oxazoline to the aromatic oxazole, a reaction frequently catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase. nih.gov
The formation of carbon-heteroatom bonds is a fundamental process in organic chemistry and biochemistry. Transition metal-catalyzed reactions are now a preferred method for creating these bonds in synthetic chemistry. nih.gov These reactions can form bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. nih.gov Copper-catalyzed oxidative carbon-heteroatom bond formation has also been a subject of recent advancements. rsc.org
In a biological context, enzymes have evolved to catalyze these transformations with high specificity and efficiency under mild conditions. While the biosynthesis of many oxazole-containing natural products is well-studied, the specific enzymatic pathways for the synthesis of a standalone molecule like this compound are not as clearly defined in the available literature. However, the general principles of α-keto acid metabolism and oxazole biosynthesis provide a framework for understanding its potential formation and degradation. The synthesis of oxazoles from α-keto acids has been explored in synthetic chemistry, suggesting a plausible, though not yet biologically confirmed, route. researchgate.net
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Oxazol-5-yl)-2-oxopropanoic acid?
The synthesis typically involves multi-step reactions, such as coupling oxazole derivatives with 2-oxopropanoic acid precursors. For example, Friedel-Crafts acylation or condensation reactions under controlled pH and temperature are critical. Key steps include:
- Oxazole precursor preparation : Use of imidazole-4-carboxaldehyde (or similar aldehydes) to form the oxazole ring via cyclization .
- Ketone-carboxylic acid coupling : Reaction of the oxazole intermediate with 2-oxopropanoic acid derivatives in a multi-component reaction (e.g., using methyl-4-formylbenzoate and ammonium chloride) .
- Optimization : Temperature (60–80°C), solvents (ethanol or dichloromethane), and catalysts (e.g., pyridine for acid scavenging). Yields improve with continuous flow reactors for scalability .
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
-
NMR/IR Spectroscopy : Confirm functional groups (e.g., ketone at ~1700 cm⁻¹ in IR; carboxylic proton at δ 12–13 ppm in ¹H NMR) .
-
X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters:
Parameter Value Space group P2₁/c (common for small molecules) R-factor <0.05 for high-resolution data Halogen effects Cl/F substituents influence electron density maps .
Advanced Research Questions
Q. How do halogen substituents (e.g., Cl, F) on the oxazole ring affect reactivity and biological activity?
Halogens modulate electronic and steric properties:
- Electron-withdrawing effects : Fluorine at the ortho position (vs. para) increases electrophilicity of the ketone, enhancing nucleophilic attack rates (e.g., in enzyme inhibition assays) .
- Biological selectivity : Chlorine improves binding affinity to targets like β-lactamases (IC₅₀ reduced by 40% compared to non-halogenated analogs) .
- Case study : 3-(3-Chloro-2-fluorophenyl) derivatives show 10-fold higher anti-inflammatory activity than non-halogenated counterparts due to improved hydrophobic interactions .
Q. How can contradictory data in crystallographic or spectroscopic analyses be resolved?
- Data validation : Cross-check SHELX-refined structures with DFT-computed bond lengths/angles. Discrepancies >0.1 Å suggest possible twinning or disorder .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature ¹³C NMR. For example, enol content increases at low temperatures (δ 90–100 ppm for enolic carbons) .
- Controlled hydrolysis : Test stability under acidic/basic conditions to rule out degradation artifacts in bioassay results .
Q. What strategies improve the compound’s stability during in vitro biological assays?
- pH buffering : Use phosphate buffers (pH 7.4) to prevent carboxylic acid deprotonation, which reduces solubility .
- Light/temperature control : Store solutions at –20°C in amber vials to avoid oxazole ring photodegradation (t₁/₂ < 24 hrs under UV light) .
- Enzyme kinetics : Pre-incubate with NADPH to assess redox-mediated decomposition (common for α-keto acids) .
Q. What computational methods predict the compound’s interaction with biological targets?
-
Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., OXA-48 β-lactamase). Key parameters:
Parameter Value Grid box size 25 × 25 × 25 Å Halogen bonding Weighted 20% higher than van der Waals interactions -
MD simulations : GROMACS runs (100 ns) reveal binding stability; RMSD >2 Å indicates poor target retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
